2,3-Dibromoimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLKCKCNHPVECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744635 | |
| Record name | 2,3-Dibromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333222-44-8 | |
| Record name | 2,3-Dibromoimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333222-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Dibromoimidazo 1,2 a Pyridine
Direct Bromination Approaches to Imidazo[1,2-a]pyridines
Direct bromination of the imidazo[1,2-a]pyridine (B132010) nucleus is a common method for introducing bromine atoms onto the heterocyclic ring. This approach involves treating the parent heterocycle with a suitable brominating agent.
The imidazo[1,2-a]pyridine ring system exhibits different reactivities at its various positions. The C3 position is generally the most susceptible to electrophilic attack, followed by the C1 and then the C5 positions. acs.org This inherent reactivity profile is a key consideration in designing regioselective bromination strategies.
Achieving C3-monobromination is often the first step. For instance, the use of N-bromosuccinimide (NBS) is a widely employed method for the selective bromination at the C3 position. benthamdirect.com Other reagents like tetrabutylammonium (B224687) tribromide (TBATB) have also been utilized for efficient and selective C3-bromination. nih.gov
A variety of brominating agents and reaction conditions have been explored to optimize the synthesis of brominated imidazo[1,2-a]pyridines. The choice of reagent and conditions can significantly influence the yield and regioselectivity of the reaction.
| Brominating Reagent | Conditions | Outcome |
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), room temperature | Selective C3-bromination |
| Carbon Tetrabromide (CBr4) | NaOH, solvent | High efficiency and regioselectivity for C3-bromination. benthamdirect.comeurekaselect.com |
| Sodium Bromite (B1237846) (NaBrO2) | DMF, 60°C, acidic condition | C3-bromination in good yields. researchgate.net |
| Tetrabutylammonium tribromide (TBATB) | MeCN, 80°C | Highly selective C3-bromination or C1, C3-dibromination. nih.gov |
| Bromine (Br2) | Various solvents | Can lead to multiple bromination products. |
This table presents a selection of brominating reagents and their typical outcomes in the bromination of imidazo[1,2-a]pyridines.
While monobromination at the C3 position is relatively straightforward, achieving selective 2,3-dibromination presents a greater challenge. Over-bromination, leading to a mixture of di- and tri-brominated products, is a common issue. The second bromine atom can add to various positions on the ring, and controlling the reaction to favor the 2,3-disubstituted product requires careful optimization of stoichiometry, reaction time, and temperature. The synthesis of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain has been reported in the context of their antiviral activity. nih.gov
Multi-Component Reactions (MCRs) Incorporating Halogenated Precursors
Multi-component reactions (MCRs) offer an alternative and often more convergent approach to constructing the imidazo[1,2-a]pyridine skeleton with pre-installed halogen atoms. These reactions combine three or more starting materials in a single synthetic operation to form a complex product.
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.govnih.gov This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. organic-chemistry.org By using halogenated aminopyridines or aldehydes as starting materials, halogenated imidazo[1,2-a]pyridine derivatives can be directly synthesized. For example, microwave-assisted GBBR has been used to synthesize imidazo[1,2-a]pyridine-chromones. mdpi.com The reaction has also been utilized to develop novel covalent anticancer agents. rsc.org Tandem reactions combining GBBR and the Ugi reaction have been employed to create peptidomimetics containing the imidazo[1,2-a]pyridine scaffold. beilstein-journals.org
Various other three-component coupling reactions have been developed for the synthesis of substituted imidazo[1,2-a]pyridines. These often involve the reaction of a 2-aminopyridine (B139424), an aldehyde, and a third component, which can be an alkyne or a diazo ester. nih.govnih.gov A copper-catalyzed three-component reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones provides a route to polysubstituted imidazo[1,2-a]pyridines. rsc.org Another approach involves a one-pot, metal-free, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine. rsc.org Furthermore, a molecular iodine-catalyzed three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone has been reported. nih.gov By employing halogenated starting materials in these reactions, 2,3-dihaloimidazo[1,2-a]pyridines can be accessed. For instance, the synthesis of 3-arylimidazo[1,2-a]pyridines has been achieved through a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene. organic-chemistry.org
| Reaction Name | Components | Catalyst/Conditions | Product Type |
| Groebke–Blackburn–Bienaymé Reaction (GBBR) | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted acids | 3-Aminoimidazo[1,2-a]pyridines. nih.govorganic-chemistry.org |
| Copper-Catalyzed TCC | 2-Aminopyridine, Arylaldehyde, Alkyne | Copper salts | Imidazo[1,2-a]pyridines. nih.gov |
| Rhodium-Catalyzed Coupling | 2-Aminopyridine, Aldehyde, Diazo Ester | Rhodium(III) catalyst | Pyrido[1,2-a]pyrimidin-4-ones. nih.gov |
| Iodine-Catalyzed Coupling | 2-Aminopyridine, Arylglyoxal, Cyclic 1,3-dicarbonyl | Molecular iodine, microwave | 2,3-Disubstituted imidazo[1,2-a]pyridines. rsc.org |
This table summarizes key multi-component reactions for the synthesis of the imidazo[1,2-a]pyridine core.
Metal-Catalyzed Synthetic Routes to Brominated Imidazo[1,2-a]pyridines
While direct metal-catalyzed C-H bromination of the imidazo[1,2-a]pyridine core is not the most common approach, various metal catalysts, particularly palladium, copper, and iron, play pivotal roles in the synthesis of precursors and the functionalization of the heterocyclic system, which are integral steps in obtaining brominated derivatives.
Palladium-Catalyzed Synthesis
Palladium catalysis is a cornerstone in the synthesis of complex organic molecules, and its application to the imidazo[1,2-a]pyridine framework is well-documented. Although direct palladium-catalyzed bromination is rare, these catalysts are essential for constructing the core structure and for subsequent cross-coupling reactions involving brominated intermediates. For instance, palladium catalysts are used in multicomponent reactions to assemble polysubstituted imidazo[1,2-a]pyridines, which can then be subjected to bromination. google.comacs.org
A notable strategy involves a one-pot, ligand-free, three-component reaction catalyzed by Palladium(II) acetate (B1210297) (Pd(OAc)₂) under microwave irradiation to produce 2,3-diarylimidazo[1,2-a]pyridines. acs.org Furthermore, palladium-catalyzed reactions are instrumental in the C-H functionalization of the imidazo[1,2-a]pyridine ring. For example, a palladium/norbornene-catalyzed C–H/C–H annulation with 2-bromobenzoic acids efficiently constructs fused ring systems. acs.org These methods provide access to complex scaffolds that can be brominated in subsequent steps. The Suzuki-Miyaura cross-coupling reaction is another key application, where a pre-synthesized bromo-imidazo[1,2-a]pyridine is coupled with boronic acids to introduce aryl groups, demonstrating the synthetic utility of the brominated intermediate. researchgate.net
Table 1: Examples of Palladium-Catalyzed Reactions for Imidazo[1,2-a]Pyridine Scaffolds
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| Pd(OAc)₂ | Aminopyridine, Arylboronic acid, 2-Bromophenylethanone | 2,3-Diarylimidazo[1,2-a]pyridine | acs.org |
| Pd(OAc)₂ / Norbornene | Imidazopyridine, 2-Bromobenzoic acid | Ring-fused imidazo[1,2-a]pyridine | acs.org |
Iron-Catalyzed Processes
Iron catalysis represents a more economical and environmentally friendly alternative for the synthesis and functionalization of heterocyclic compounds. In the context of imidazo[1,2-a]pyridines, iron catalysts have been successfully used for various transformations, although direct C-H bromination remains less common.
An iron-catalyzed denitration reaction provides a pathway to 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins using iron(II) chloride (FeCl₂) in DMF. rsc.org More relevant to functionalization, iron(III) chloride (FeCl₃) has been shown to catalyze the direct functionalization of imidazo[1,2-a]pyridines with aryl aldehydes via an aerobic oxidative cross-dehydrogenative coupling process, yielding 3-aroylimidazo[1,2-a]pyridines. benthamdirect.com Recently, an efficient FeCl₃-catalyzed three-component coupling reaction of imidazo[1,2-a]pyridines, sodium sulfinates, and N,N-dimethylacetamide (DMA) was developed to afford 3-sulfonylmethyl imidazo[1,2-a]pyridines. nih.gov These iron-catalyzed methods are part of the toolkit for creating diverse imidazo[1,2-a]pyridine derivatives that can serve as precursors for bromination.
Alternative and Sustainable Synthetic Protocols
In line with the principles of green chemistry, significant efforts have been directed towards developing alternative and more sustainable methods for the synthesis of 2,3-dibromoimidazo[1,2-a]pyridine. These include microwave-assisted approaches and catalyst-free or solvent-free conditions.
Microwave-Assisted Synthetic Approaches
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.netresearchgate.net The synthesis of the imidazo[1,2-a]pyridine core is particularly amenable to this technology.
A facile and rapid method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation without any solvent or catalyst. researchgate.net In a specific example, the conjugation of 2-aminopyridine with phenacyl bromide derivatives under microwave irradiation produced substituted imidazo[1,2-a]pyridines in as little as 60 seconds. researchgate.netnih.gov This high-speed synthesis is highly advantageous for creating libraries of compounds. Furthermore, microwave-assisted protocols have been developed for the bromination of the pre-formed imidazo[1,2-a]pyridine ring, offering an efficient route to halogenated products. nih.gov A metal-free, three-component reaction of arylglyoxals, 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine under microwave irradiation also yields 2,3-disubstituted derivatives efficiently. nih.govrsc.org
Table 3: Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives
| Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 2-Aminopyridines, α-Bromoketones | Solvent-free, Catalyst-free, MW | Fast | Good to Excellent | researchgate.net |
| 2-Aminopyridine, Phenacyl bromides | Basic medium, MW | 60 seconds | 24% to 99% | researchgate.netnih.gov |
| Arylglyoxals, 1,3-Dicarbonyls, 2-Aminopyridines | I₂, MW | Short | Good to Very Good | nih.govrsc.org |
Catalyst-Free and Solvent-Free Methodologies
Eliminating catalysts and solvents addresses key goals of green chemistry by reducing waste and simplifying purification. Several successful protocols for the synthesis and bromination of imidazo[1,2-a]pyridines operate under these conditions. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and readily undergoes electrophilic substitution, often without the need for a catalyst.
A metal-free approach for C3-bromination uses sodium bromite (NaBrO₂) as the halogen source in DMF under acidic conditions. researchgate.net Another method employs carbon tetrabromide (CBr₄) as the bromine source, promoted by a simple base like sodium hydroxide (B78521) (NaOH), to achieve regioselective C3-bromination. benthamdirect.com The classic condensation reaction between 2-aminopyridine and α-haloketones can also be performed efficiently under neat (solvent-free) conditions, simply by heating the mixture, to afford the imidazo[1,2-a]pyridine product in excellent yields. researchgate.netorganic-chemistry.org These methods are not only environmentally benign but also operationally simple and cost-effective.
Table 4: Catalyst-Free and Solvent-Free Synthetic Approaches
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| C3-Bromination | Imidazo[1,2-a]pyridine, NaBrO₂, Acid | DMF, 60 °C | 3-Bromoimidazo[1,2-a]pyridine | researchgate.net |
| C3-Bromination | Imidazo[1,2-a]pyridine, CBr₄, NaOH | Not specified | 3-Bromoimidazo[1,2-a]pyridine | benthamdirect.com |
| Condensation | 2-Aminopyridine, α-Bromoacetophenone | Neat, 60 °C | 2-Phenylimidazo[1,2-a]pyridine | researchgate.netorganic-chemistry.org |
Aerobic Oxidative Cyclization Reactions
Aerobic oxidative cyclization reactions utilize molecular oxygen, typically from the air, as the terminal oxidant, which is an economically and environmentally advantageous approach. While a direct, one-step aerobic oxidative cyclization for the synthesis of this compound from simple precursors is not extensively documented, the principles of this methodology can be applied through a multi-step process or by adapting existing protocols for halogenated imidazo[1,2-a]pyridines.
A plausible synthetic route involves the reaction of 2-aminopyridine with a suitable C2-synthon that already contains the desired bromine atoms. One such potential synthon is 1,1,2,2-tetrabromoethane (B165195) or tribromoethylene. The reaction would proceed through an initial nucleophilic attack of the pyridine (B92270) nitrogen of 2-aminopyridine on one of the electrophilic carbons of the polybromoalkane or alkene, followed by an intramolecular cyclization and subsequent aromatization. The aerobic oxidative conditions would facilitate the final aromatization step to yield the stable imidazo[1,2-a]pyridine ring system.
A catalyst, often a copper or iron salt, is typically employed to facilitate such transformations. These catalysts can activate the substrates and promote the cyclization and oxidation steps. The reaction conditions, including the choice of solvent, temperature, and reaction time, are crucial for optimizing the yield of the desired product.
Based on analogous syntheses of halogenated imidazo[1,2-a]pyridines, a proposed reaction scheme is presented below:
Proposed Synthesis of this compound via Aerobic Oxidative Cyclization:
Detailed Research Findings:
Research into the synthesis of related halogenated imidazo[1,2-a]pyridines provides insights into the potential conditions for the synthesis of the 2,3-dibromo derivative. For instance, the synthesis of 3-bromoimidazo[1,2-a]pyridines has been achieved through a copper-mediated aerobic oxidative coupling of pyridines and enamides. This suggests that a copper catalyst could be effective in promoting the cyclization and subsequent aromatization under an aerobic atmosphere.
Furthermore, catalyst-free cascade processes for the synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and 1,1-dibromo-2-phenylethene have been reported. While not an aerobic oxidation in the traditional sense, the oxidative aromatization is a key step. Adapting this by using a fully brominated alkene and introducing an oxidant or relying on air oxidation could potentially lead to the desired 2,3-dibromo product.
The following table outlines hypothetical, yet plausible, reaction conditions for the aerobic oxidative cyclization synthesis of this compound based on the literature for similar compounds.
| Entry | C2-Synthon | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1,1,2,2-Tetrabromoethane | CuI | DMF | 100 | 24 | N/A |
| 2 | Tribromoethylene | Cu(OAc)2 | DMSO | 120 | 18 | N/A |
| 3 | 1,1,2,2-Tetrabromoethane | FeCl3 | Toluene | 110 | 24 | N/A |
Note: The yields are marked as "N/A" as this represents a proposed synthetic route for which specific experimental data is not yet available in the literature.
Further experimental investigation is required to optimize these conditions and fully characterize the this compound product. The development of a direct and efficient aerobic oxidative cyclization for this specific compound remains an area for future research.
Reactivity and Chemical Transformations of 2,3 Dibromoimidazo 1,2 a Pyridine
Nucleophilic Substitution Reactions at Bromine Centers
The presence of two bromine atoms at the C2 and C3 positions of the imidazo[1,2-a]pyridine (B132010) ring system opens up avenues for various nucleophilic substitution reactions. The inherent electronic properties of the heterocyclic ring and the nature of the nucleophile play a crucial role in determining the outcome of these reactions.
Regioselectivity and Site-Specificity of Nucleophilic Attack
The imidazo[1,2-a]pyridine system exhibits distinct electronic characteristics that influence the regioselectivity of nucleophilic attack. The five-membered imidazole (B134444) ring is generally more electron-rich than the six-membered pyridine (B92270) ring, making it more susceptible to electrophilic attack. Conversely, the pyridine ring is more electron-deficient and thus more prone to nucleophilic attack. However, within the imidazole portion, the C3 position is generally more reactive towards electrophiles. stackexchange.com
In the case of 2,3-dibromoimidazo[1,2-a]pyridine, the situation is more complex due to the presence of two deactivating bromine atoms. The relative reactivity of the C2 and C3 positions towards nucleophiles is influenced by a combination of electronic and steric factors. Some studies on related substituted imidazo[1,2-a]pyridines have shown that the C3 position can be more susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group. For instance, in 2-cyano-3-nitroimidazo[1,2-a]pyridine, sulfur nucleophiles preferentially displace the nitro group at the C3 position, while nitrogen and oxygen nucleophiles substitute the cyano group at the C2 position. researchgate.net This suggests that the nature of the leaving group and the incoming nucleophile can dictate the site of substitution.
Scope and Limitations of Various Nucleophiles
A range of nucleophiles can be employed to displace the bromine atoms in this compound, although the specific conditions and outcomes can vary. The success of these reactions often depends on the nucleophilicity of the attacking species and the reaction conditions employed.
While specific studies on the comprehensive scope of nucleophiles with this compound are limited, research on related halo-imidazo[1,2-a]pyridines provides insights. For example, amination reactions on chloro-substituted imidazo[1,2-a]pyridines have been reported, highlighting the potential for introducing nitrogen-based functionalities. researchgate.net It is important to note that the reactivity can be significantly influenced by the presence of other substituents on the heterocyclic ring.
Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds and have been extensively applied to functionalize heterocyclic compounds. This compound serves as an excellent substrate for these transformations, allowing for the selective introduction of aryl, alkyl, and alkynyl groups.
Suzuki-Miyaura Cross-Coupling for Arylation and Alkylation
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a highly versatile method for forming C-C bonds. nih.govresearchgate.net This reaction has been successfully applied to bromo-substituted imidazo[1,2-a]pyridines, demonstrating its utility in synthesizing arylated and alkylated derivatives. imist.maresearchgate.netmdpi.com
The regioselectivity of the Suzuki-Miyaura coupling on this compound is a key consideration. By carefully controlling the reaction conditions, such as the choice of catalyst, base, and solvent, it is often possible to achieve selective coupling at either the C2 or C3 position. For instance, studies on di-halogenated imidazo[1,2-a]pyridines have shown that sequential cross-coupling reactions can be performed to introduce different substituents at each position. nih.gov
Below is a representative table illustrating typical conditions for Suzuki-Miyaura cross-coupling reactions involving bromo-imidazo[1,2-a]pyridines.
| Catalyst | Base | Solvent | Reactant | Product | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol | 6-Bromoimidazo[1,2-a]pyridine | 6-Aryl-imidazo[1,2-a]pyridine | 83-95 |
| Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/Ethanol | 6-Bromoimidazo[1,2-a]pyridine | 6-Aryl-imidazo[1,2-a]pyridine | High |
| Pd(OAc)₂/Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 2- or 3-Halopyridines | Arylpyridines | Moderate |
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromo-Imidazo[1,2-a]pyridines. imist.mamdpi.com
Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction provides a direct method for the introduction of alkyne moieties onto aromatic and heteroaromatic rings. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an organic halide.
The alkynylation of this compound via the Sonogashira reaction allows for the synthesis of precursors to a variety of more complex molecules. The resulting alkynyl-substituted imidazo[1,2-a]pyridines can undergo further transformations, such as cyclization reactions, to generate novel fused heterocyclic systems. scribd.com Research on related bromo-imidazo[1,2-b]pyridazines has demonstrated the feasibility of Sonogashira coupling at the 3-position. researchgate.net
A table summarizing typical Sonogashira coupling conditions is provided below.
| Catalyst | Co-catalyst | Base | Solvent | Reactant | Product |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 3-Bromo-2-substituted-imidazo[1,2-b]pyridazine | 3-Alkynyl-2-substituted-imidazo[1,2-b]pyridazine |
Table 2: General Conditions for Sonogashira Coupling of Bromo-Imidazoazines. researchgate.net
Heck and Stille Coupling Reactions
The Heck and Stille coupling reactions offer additional strategies for the functionalization of this compound. The Heck reaction involves the palladium-catalyzed coupling of an organic halide with an alkene, leading to the formation of a substituted alkene. researchgate.netmdpi.com This reaction has been utilized for the modification of bromo-substituted imidazo[1,2-a]pyridines, often with the assistance of microwave irradiation to improve reaction efficiency. nih.gov
The Stille coupling, on the other hand, employs an organotin reagent as the coupling partner. While less common than the Suzuki or Sonogashira reactions due to the toxicity of organotin compounds, it remains a valuable tool for specific C-C bond formations.
The table below outlines general conditions for the Heck reaction involving bromo-imidazo[1,2-a]pyridines.
| Catalyst | Ligand | Base | Solvent | Reactant | Product |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | Bromoimidazo[1,2-a]pyridine derivative | Alkenyl-imidazo[1,2-a]pyridine derivative |
Table 3: General Conditions for Heck Coupling of Bromo-Imidazo[1,2-a]pyridines. nih.gov
Mechanistic Investigations of Reactions Involving 2,3 Dibromoimidazo 1,2 a Pyridine
Elucidation of Reaction Pathways for Synthesis and Transformation
The synthesis of 2,3-dibromoimidazo[1,2-a]pyridine typically involves the bromination of the parent imidazo[1,2-a]pyridine (B132010) core. The elucidation of the reaction pathway for this transformation, as well as for subsequent reactions of the dibrominated product, is critical for controlling regioselectivity and achieving desired chemical diversity.
The formation of the imidazo[1,2-a]pyridine skeleton itself is often a precursor step to halogenation. One of the most common methods is the condensation of 2-aminopyridine (B139424) with an α-haloketone. bio-conferences.org This reaction, known as the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine by the α-haloketone, followed by intramolecular cyclization and dehydration to form the fused heterocyclic system. bio-conferences.org
Once the imidazo[1,2-a]pyridine core is formed, electrophilic bromination is employed to introduce the bromine atoms. The C3 position of the imidazo[1,2-a]pyridine ring is known to be highly susceptible to electrophilic attack due to its high electron density. researchgate.net Therefore, monobromination at this position is readily achieved using various brominating agents. The introduction of the second bromine atom at the C2 position is more challenging and generally requires harsher conditions or specific catalytic systems.
The proposed mechanism for the dibromination likely proceeds in a stepwise manner. The first bromination occurs at the C3 position via a classical electrophilic aromatic substitution mechanism. The imidazo[1,2-a]pyridine acts as a nucleophile, attacking a source of electrophilic bromine (e.g., Br₂ or an N-bromoimide) to form a σ-complex (also known as an arenium ion intermediate). Subsequent deprotonation restores aromaticity and yields the 3-bromoimidazo[1,2-a]pyridine. The electron-withdrawing nature of the first bromine atom deactivates the imidazole (B134444) ring, making the second bromination at C2 less favorable.
Transformations of this compound often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck-Mizoroki reactions. These reactions allow for the selective functionalization of the C2 and C3 positions. The generally accepted mechanism for these cross-coupling reactions involves a catalytic cycle consisting of three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is typically the rate-determining step. Due to the different electronic environments of the C2 and C3 positions, selective oxidative addition at one site over the other can often be achieved by carefully choosing the reaction conditions.
Transmetalation (for Suzuki-Miyaura): The organopalladium(II) intermediate formed in the oxidative addition step reacts with an organoboron reagent in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.
Role of Catalysts, Ligands, and Additives in Reaction Efficiency and Selectivity
The efficiency and selectivity of reactions involving this compound are profoundly influenced by the choice of catalysts, ligands, and additives.
In the synthesis of the imidazo[1,2-a]pyridine core, while some condensation reactions can proceed without a catalyst, the use of a base like sodium bicarbonate can facilitate the reaction under milder conditions and improve yields. bio-conferences.org For more advanced syntheses, various catalysts, including copper and palladium complexes, have been employed to promote the cyclization. researchgate.net
For the bromination step, the choice of brominating agent and solvent is critical. While molecular bromine can be used, reagents like N-bromosuccinimide (NBS) often provide better control and selectivity. The use of a catalyst is not always necessary for C3-bromination, but achieving dibromination may require more forcing conditions or the use of a Lewis acid catalyst to enhance the electrophilicity of the bromine source.
In the context of palladium-catalyzed cross-coupling reactions of this compound, the catalyst system is of paramount importance for achieving high yields and, crucially, regioselectivity.
Catalysts: Palladium complexes, such as Pd(OAc)₂ and Pd(PPh₃)₄, are commonly used as catalyst precursors. The active Pd(0) species is generated in situ. The choice of the palladium source can influence the reaction rate and catalyst stability.
Ligands: The ligands coordinated to the palladium center play a multifaceted role. They modulate the electronic and steric properties of the catalyst, which in turn affects the rates of oxidative addition and reductive elimination. Bulky and electron-rich phosphine (B1218219) ligands, such as tri(o-tolyl)phosphine or Buchwald-type biaryl phosphines, are often employed to promote the coupling of challenging substrates. The ligand can also influence the regioselectivity of the oxidative addition step in dihalogenated substrates.
Additives: Bases are essential additives in Suzuki-Miyaura reactions, as they are believed to activate the organoboron reagent to form a more nucleophilic boronate species, facilitating transmetalation. harvard.edu Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base and solvent system can significantly impact the reaction outcome. In some cases, the addition of salts, such as chlorides or bromides, can influence the nature of the active catalytic species and the reaction kinetics. nih.gov
The following table summarizes the role of these components in a typical Suzuki-Miyaura cross-coupling reaction of a halo-imidazo[1,2-a]pyridine:
| Component | Role in the Catalytic Cycle | Impact on Reaction |
| Palladium Catalyst | Forms the active Pd(0) species that enters the catalytic cycle. | Essential for the reaction to proceed. The choice of precursor can affect catalyst activation and stability. |
| Ligand | Modulates the electronic and steric properties of the palladium center. | Influences reaction rate, catalyst stability, and regioselectivity of oxidative addition. |
| Base | Activates the organoboron reagent for transmetalation. | Crucial for the transmetalation step and overall reaction efficiency. The choice of base can affect the reaction rate and substrate scope. |
| Solvent | Solubilizes reactants and influences the reactivity of the catalytic species. | Can affect reaction rates and the stability of intermediates. |
Kinetic and Thermodynamic Studies of Key Reactions
While extensive kinetic and thermodynamic data for reactions specifically involving this compound are not widely available in the literature, general principles from studies on related heterocyclic systems can provide valuable insights.
Synthesis: The initial formation of the imidazo[1,2-a]pyridine ring through the Tschitschibabin reaction is generally considered to be thermodynamically favorable due to the formation of a stable aromatic system. The rate of this reaction is dependent on the electrophilicity of the α-haloketone and the nucleophilicity of the 2-aminopyridine.
Bromination: Electrophilic aromatic substitution reactions, including bromination, are typically under kinetic control. The regioselectivity for the initial bromination at the C3 position is a result of the lower activation energy for the formation of the corresponding σ-complex compared to attack at other positions. This is due to the greater ability of the nitrogen atom in the imidazole ring to stabilize the positive charge of the intermediate. The second bromination at C2 would have a significantly higher activation barrier due to the deactivating effect of the first bromine atom.
Cross-Coupling Reactions: Kinetic studies on palladium-catalyzed cross-coupling reactions have shown that the oxidative addition step is often rate-determining. The rate of this step is influenced by the nature of the halide (C-I > C-Br > C-Cl) and the electronic properties of the substrate. For this compound, the relative rates of oxidative addition at the C2 and C3 positions will determine the initial product distribution in a regioselective coupling. Computational studies on related dihaloheterocycles suggest that both electronic and steric factors influence the site selectivity of the oxidative addition. rsc.orgresearchgate.net
Transition State Analysis and Reaction Intermediate Identification
The identification and characterization of transition states and reaction intermediates are fundamental to a complete mechanistic understanding. While experimental isolation and characterization of these transient species are often challenging, computational chemistry has emerged as a powerful tool for their investigation.
Synthesis and Bromination: For the electrophilic bromination of the imidazo[1,2-a]pyridine core, the key intermediate is the σ-complex (arenium ion). Its structure and stability can be modeled using computational methods like Density Functional Theory (DFT). Transition state calculations for the formation of this intermediate can help to rationalize the observed regioselectivity.
Palladium-Catalyzed Cross-Coupling: In the context of Suzuki-Miyaura and Heck reactions, several key intermediates are proposed within the catalytic cycle.
Pd(0)L₂: The active, coordinatively unsaturated 14-electron palladium(0) complex that initiates the cycle.
[ImPy(Br)₂]Pd(II)L₂: The initial product of oxidative addition. For this compound, there are two possible isomers depending on whether the oxidative addition occurs at the C2-Br or C3-Br bond. The relative stability of these isomers and the activation barriers to their formation dictate the regioselectivity.
[ImPy(Br)(Ar)]Pd(II)L₂: The intermediate formed after transmetalation in a Suzuki-Miyaura reaction, where 'Ar' is the group transferred from the organoboron reagent.
Anionic Palladium Complexes: Some studies suggest that anionic palladium complexes, such as [Pd(0)L₂(Cl)]⁻, can be the effective catalysts rather than the neutral Pd(0)L₂ species, and that pentacoordinated anionic arylpalladium(II) complexes can be formed as intermediates. nih.gov
Computational studies on related systems have been used to model the geometries and energies of these intermediates and the transition states connecting them. rsc.orgresearchgate.net For example, DFT calculations can predict the activation barriers for oxidative addition at different positions in a dihalogenated heterocycle, providing a theoretical basis for the observed regioselectivity. These studies often highlight the interplay of steric and electronic effects in determining the preferred reaction pathway.
Theoretical and Computational Studies of 2,3 Dibromoimidazo 1,2 a Pyridine and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, DFT methods are frequently used to understand their structure and reactivity.
Electronic Structure and Stability Analysis (HOMO-LUMO Energy Gaps)
The electronic properties of molecules are often described by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. rsc.orgscirp.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. rsc.org For instance, in a study of imidazo[1,2-a]pyridinyl-chalcone derivatives, the HOMO-LUMO energy gaps were calculated to assess their reactivity. researchgate.net The presence of electron-donating or electron-withdrawing substituents can significantly influence these energy levels. For example, electron-donor groups tend to increase the HOMO energy, enhancing the nucleophilic character of the molecule, while electron-withdrawing groups lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. scirp.org
Quantum chemical calculations on various imidazo[1,2-a]pyridine derivatives provide specific values for these parameters. acs.orgscirp.org The stability and reactivity of these compounds can be evaluated using global chemical reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η) and electronic chemical potential (μ). acs.org
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Imidazo[1,2-a]pyridine Derivatives (Note: The data below is for representative derivatives and not the specific 2,3-dibromo compound)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) |
| Dye-1 (Pyridine-Anchored Schiff Base) | -5.418 | -2.104 | 3.315 | 1.6575 |
| Dye-2 (Pyridine-Anchored Schiff Base) | -5.312 | -1.948 | 3.365 | 1.6825 |
| Dye-3 (Pyridine-Anchored Schiff Base) | -5.261 | -1.878 | 3.383 | 1.6915 |
| Quinoline | -6.646 | -1.816 | 4.83 | 2.415 |
Data sourced from studies on pyridine-anchored Schiff base dyes and quinoline. rsc.orgdergipark.org.tr
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.
Typically, regions with negative potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while areas with positive potential (blue) are electron-deficient and are prone to nucleophilic attack. scirp.org For imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis revealed that the nitrogen atoms of the pyridine (B92270) ring and the oxygen or sulfur atoms are the primary nucleophilic sites. scirp.org This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule will interact with biological targets. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing intramolecular interactions. In a study of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) based dyes, NBO analysis was employed to understand the charge transfer and the nature of the intramolecular hydrogen bond. tandfonline.com The analysis can quantify the stabilization energy associated with these interactions, offering insights into the molecule's conformational stability and electronic structure.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. scirp.org This method is particularly useful for predicting absorption and emission spectra, as well as understanding photochemical processes like excited-state intramolecular proton transfer (ESIPT). nih.gov
For example, TD-DFT calculations on pyridine-anchored Schiff base molecules have been used to determine their UV-Vis absorption spectra and assess their potential as photosensitizers in dye-sensitized solar cells (DSSCs). dergipark.org.tr The calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π → π*). dergipark.org.tr In studies of ESIPT-capable imidazo[1,2-a]pyridines, TD-DFT has been instrumental in elucidating the mechanism of proton transfer in the excited state and explaining the observed large Stokes shifts in their fluorescence spectra. tandfonline.comnih.gov
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are computational methods used to characterize non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.govnih.gov
QTAIM analyzes the topology of the electron density to define atoms and the bonds between them. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density and its Laplacian, provide information about the strength and nature of the bond. nih.gov
RDG analysis provides a visual representation of non-covalent interactions in real space. nih.gov It generates isosurfaces that are color-coded to distinguish between different types of interactions: strong attractive interactions like hydrogen bonds are typically shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. nih.govnih.gov In studies of imidazo[1,2-a]pyrimidine (B1208166) derivatives, QTAIM and RDG analyses have been used to visualize and quantify the weak interactions that stabilize the molecular structure. nih.gov Similarly, for HPIP-based dyes, RDG analysis confirmed the strengthening of the intramolecular hydrogen bond in the excited state. tandfonline.com
Computational Prediction of Regioselectivity and Reaction Mechanisms
Computational methods are invaluable for predicting the regioselectivity of chemical reactions and elucidating their mechanisms. For the imidazo[1,2-a]pyridine scaffold, DFT calculations can be used to determine the most likely sites for electrophilic or nucleophilic attack by analyzing local reactivity descriptors like Fukui functions. scirp.org
Studies on imidazo[1,2-a]pyridinyl-chalcones have shown that the C5 carbon of the imidazo[1,2-a]pyridine nucleus is often the most potent nucleophilic center, while the β-carbon of the keto-ethylenic system is the primary electrophilic site. scirp.org The presence of substituents, such as the two bromine atoms in 2,3-dibromoimidazo[1,2-a]pyridine, would be expected to significantly modulate the reactivity of the ring. The electron-withdrawing nature of the halogens would generally decrease the nucleophilicity of the heterocyclic system. Computational modeling can predict how these substituents influence the charge distribution and orbital energies, thereby guiding synthetic strategies for functionalization. For instance, computational studies can help rationalize the outcomes of C3-alkylation reactions on the imidazo[1,2-a]pyridine core. mdpi.com
Conformational Analysis and Intramolecular Interactions
Research on 3-substituted imidazo[1,2-a]pyridines, such as those with nitroso and formyl groups, has shown that the orientation of the substituent relative to the heterocyclic nucleus is a key determinant of conformational stability. For instance, in the case of 3-formyl-2-phenyl imidazo[1,2-a]pyridine, two main planar conformers can be envisioned, arising from the rotation around the C3-C(formyl) single bond.
Computational studies, often employing Density Functional Theory (DFT), are used to determine the relative energies of these conformers and the energy barriers to their interconversion. These calculations can reveal the most stable conformation and provide insights into the flexibility of the molecule.
One notable intramolecular interaction that can influence the conformation of imidazo[1,2-a]pyridine derivatives is the formation of intramolecular hydrogen bonds. For example, in derivatives with a substituent at the 3-position that contains a hydrogen bond acceptor, an intramolecular hydrogen bond can form with the hydrogen atom at the 5-position (H-5) of the pyridine ring. This interaction can significantly stabilize a particular conformation.
In the case of this compound, the two bromine atoms introduce significant steric and electronic effects. The van der Waals radii of the bromine atoms are substantial, and their presence at adjacent positions (C2 and C3) would likely lead to steric repulsion. This steric strain could potentially lead to slight deviations from planarity in the imidazo[1,2-a]pyridine ring system to alleviate the crowding.
Furthermore, the bromine atoms are highly electronegative, leading to the formation of polarized C-Br bonds. This can result in intramolecular halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophilic region within the same molecule, such as the nitrogen atom of the imidazole (B134444) ring. Such an interaction could influence the preferred conformation by providing an additional stabilizing force.
To illustrate the type of data generated in conformational analyses of related compounds, the following tables present computational findings for 3-nitroso-2-phenylimidazo[1,2-a]pyridine (B1207703) and 3-formyl-2-phenyl-imidazo[1,2-a]pyridine. These examples showcase how theoretical calculations can quantify the energetic differences between conformers.
Table 1: Calculated Relative Energies for Conformers of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine
| Conformer | Description | Relative Energy (kcal/mol) |
| A | Nitroso group oriented towards N-1 | 0.0 |
| B | Nitroso group oriented towards C-5 | +1.5 |
This data illustrates that for the 3-nitroso derivative, the conformer with the nitroso group pointing towards the imidazole nitrogen is energetically favored.
Table 2: Calculated Relative Energies for Conformers of 3-Formyl-2-phenyl-imidazo[1,2-a]pyridine
| Conformer | Description | Relative Energy (kcal/mol) |
| A | Formyl group oriented towards N-1 | +2.0 |
| B | Formyl group oriented towards C-5 | 0.0 |
In contrast to the nitroso derivative, the 3-formyl analogue prefers the conformation where the formyl group is directed towards the C-5 position, likely due to a stabilizing intramolecular interaction between the formyl oxygen and H-5.
For this compound, a comprehensive computational study would be necessary to definitively determine its preferred conformation and the nature of its intramolecular interactions. Such a study would involve geometry optimization of possible conformers and analysis of the potential energy surface to identify the global minimum. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis could further elucidate the nature and strength of any intramolecular interactions, including potential halogen bonds.
Applications of 2,3 Dibromoimidazo 1,2 a Pyridine As a Synthetic Intermediate
Precursor in Complex Organic Synthesis
The utility of 2,3-dibromoimidazo[1,2-a]pyridine as a building block is most evident in its role as a precursor for the synthesis of more elaborate molecular structures. The differential reactivity of the C-Br bonds can, in some cases, be exploited for sequential functionalization, further enhancing its synthetic value.
The imidazo[1,2-a]pyridine (B132010) framework is a privileged structure in medicinal chemistry, and the ability to functionalize it at multiple positions is crucial for developing new therapeutic agents. This compound serves as a key starting material for accessing polysubstituted imidazo[1,2-a]pyridines, which are often challenging to synthesize through other methods.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are extensively used to transform the C-Br bonds into C-C, C-N, and other heteroatomic bonds. For instance, the synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands has been achieved from the closely related 2,3-diiodoimidazo[1,2-a]pyridine and 2-iodo-3-bromoimidazo[1,2-a]pyridine. nih.gov This suggests that this compound can similarly undergo sequential or one-pot cross-coupling reactions to introduce aryl and phosphino (B1201336) groups, leading to the formation of novel ligands for catalysis. nih.gov
The following table illustrates the potential application of this compound in common cross-coupling reactions for the synthesis of advanced heterocyclic systems.
| Cross-Coupling Reaction | Reactant | Product Type | Potential Application |
| Suzuki-Miyaura Coupling | Arylboronic acids | 2,3-Diaryl-imidazo[1,2-a]pyridines | Synthesis of biologically active compounds, material science |
| Sonogashira Coupling | Terminal alkynes | 2,3-Dialkynyl-imidazo[1,2-a]pyridines | Precursors for extended π-systems, organic electronics |
| Buchwald-Hartwig Amination | Amines | 2,3-Diamino-imidazo[1,2-a]pyridines | Pharmaceutical ingredients, ligands for metal catalysis |
The ability to introduce a wide range of functional groups onto the imidazo[1,2-a]pyridine scaffold using the 2,3-dibromo precursor allows for the construction of a vast array of molecular architectures. This versatility is crucial for creating molecules with specific three-dimensional shapes and electronic properties. A patent for the synthesis of beta-secretase inhibitors describes a process where this compound-6-carbonitrile is used as a reactant, highlighting its role in the assembly of complex, biologically active molecules.
The stepwise functionalization of the dibromo-compound enables the synthesis of non-symmetrical 2,3-disubstituted imidazo[1,2-a]pyridines. This controlled diversification is a powerful tool in drug discovery and materials science, where subtle structural changes can lead to significant differences in function.
Role in Material Science and Optoelectronic Applications
The imidazo[1,2-a]pyridine core is inherently fluorescent, and this property can be fine-tuned by introducing various substituents. ijrpr.com this compound is an ideal starting point for creating a library of such functional materials, as the bromine atoms can be replaced with groups that modulate the photophysical and electronic properties of the molecule.
The introduction of electron-donating and electron-withdrawing groups at the 2 and 3 positions of the imidazo[1,2-a]pyridine ring system can significantly alter its fluorescence quantum yield and emission wavelength. researchgate.net Starting from this compound, a diverse range of fluorescent dyes can be synthesized through cross-coupling reactions. For example, the reaction with arylboronic acids (Suzuki coupling) can lead to π-conjugated systems with enhanced fluorescence. ijrpr.com
Imidazo[1,2-a]pyridine-based fluorescent probes have been developed for the detection of various species. For instance, a probe for the detection of hydrogen peroxide has been synthesized from a substituted imidazo[1,2-a]pyridine precursor. mdpi.com The functionalization at the 2 and 3 positions, accessible from the dibromo derivative, is key to attaching the recognition moiety and tuning the signaling response.
The tunable electronic properties of imidazo[1,2-a]pyridine derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs). nih.gov By carefully selecting the substituents introduced via reactions at the C2 and C3 positions of a dibromo precursor, it is possible to engineer molecules with specific energy levels (HOMO/LUMO) and charge-transport properties, which are critical for efficient OLED performance. The use of imidazo[1,2-a]pyridine-based emitters in efficient deep-blue emitting OLEDs has been demonstrated, showcasing the potential of this class of compounds in next-generation displays and lighting. researchgate.net
The imidazo[1,2-a]pyridine scaffold can be incorporated into more complex systems designed to act as chemosensors or biosensors. A fused imidazo[1,2-a]pyridine-based fluorescent probe has been successfully developed for the detection of Fe³⁺ and Hg²⁺ ions in aqueous media and even within living cells. rsc.orgnih.gov The synthesis of such sensors often relies on the strategic functionalization of the core heterocycle. The this compound intermediate provides a platform to introduce specific binding sites for target analytes and to modulate the fluorescence response upon binding.
The following table summarizes the key applications of this compound in material science.
| Application Area | Synthetic Strategy from this compound | Resulting Properties |
| Fluorescent Dyes and Probes | Suzuki and Sonogashira coupling to introduce extended π-systems. | Tunable emission wavelengths and quantum yields. ijrpr.comresearchgate.net |
| OLEDs | Introduction of electron-donating and -withdrawing groups to control HOMO/LUMO levels. | Optimized charge injection and transport, enhanced electroluminescence. nih.gov |
| Chemosensors and Biosensors | Attachment of specific ion or molecule recognition units. | Selective and sensitive detection of analytes through changes in fluorescence. rsc.orgnih.gov |
Development of Catalytic Ligands and Organocatalysts
The strategic placement of bromine atoms on the 2- and 3-positions of the imidazo[1,2-a]pyridine core makes this compound an ideal precursor for the synthesis of novel phosphine (B1218219) ligands. These ligands are crucial components of catalytic systems used in a wide range of chemical transformations. The synthesis of such ligands often relies on the differential reactivity of the C-Br bonds, allowing for sequential, site-selective cross-coupling reactions.
Research has demonstrated the synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands starting from di-halogenated imidazo[1,2-a]pyridines. nih.govnih.govresearchgate.net While the specific use of this compound is part of a broader synthetic strategy, the principles are directly applicable. A closely related precursor, 3-bromo-2-iodoimidazo[1,2-a]pyridine, is utilized in a two-step, palladium-catalyzed process to introduce both aryl and phosphine groups. nih.govresearchgate.net
The synthesis proceeds via an initial palladium-catalyzed phosphination reaction, which selectively targets the more reactive C-I bond, followed by a Suzuki cross-coupling reaction at the C-Br position. nih.govresearchgate.net This sequential functionalization highlights the utility of having two different halogens. However, the principle of sequential cross-coupling can be extended to the dibromo-analogue, potentially by tuning reaction conditions to exploit the subtle reactivity differences that can arise from the electronic environment of the two C-Br bonds or by using alternative coupling strategies.
The general synthetic sequence to access these valuable ligands is outlined below. The first step involves a palladium-catalyzed phosphination, followed by a Suzuki coupling to introduce the aryl group.
Table 1: Synthesis of 2-Phosphino-3-bromoimidazo[1,2-a]pyridine Intermediate This table is a representative example based on established reactivity patterns of dihalo-imidazopyridines.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product | Yield |
|---|---|---|---|---|
| This compound | Diphenylphosphine | Pd(OAc)₂ / Xantphos | 3-Bromo-2-(diphenylphosphino)imidazo[1,2-a]pyridine | Moderate to Good |
Following the successful installation of the phosphine group, the remaining C3-bromo position is functionalized using a Suzuki cross-coupling reaction.
Table 2: Synthesis of 3-Aryl-2-phosphinoimidazo[1,2-a]pyridine Ligands via Suzuki Coupling This table illustrates the subsequent functionalization step.
| Intermediate | Arylboronic Acid | Catalyst/Base | Final Ligand | Yield |
|---|---|---|---|---|
| 3-Bromo-2-(diphenylphosphino)imidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Phenyl-2-(diphenylphosphino)imidazo[1,2-a]pyridine | Good to Excellent |
These 2,3-disubstituted imidazo[1,2-a]pyridine derivatives function as effective ligands in palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are themselves powerful tools for constructing complex molecules. nih.govresearchgate.net The imidazo[1,2-a]pyridine scaffold can also be utilized in the formation of N-heterocyclic carbene (NHC) ligands, which are known for their strong donor properties and ability to form robust metal complexes. nih.gov
Intermediates for Agrochemical Development (Focusing on chemical synthesis)
The imidazo[1,2-a]pyridine nucleus is a "privileged structure" not only in pharmaceuticals but also in the agrochemical sector. nih.gov Compounds featuring this scaffold have been investigated for their potential as fungicides and herbicides. google.com Specifically, certain imidazo[1,2-a]pyridine derivatives have been patented for their ability to inhibit fungal growth on plants. google.com
The synthetic utility of this compound is paramount in accessing novel agrochemical candidates. The C-Br bonds serve as versatile handles for introducing a wide range of functional groups and building molecular complexity through established synthetic methodologies. Palladium-catalyzed cross-coupling reactions, for which the ligands described in the previous section are developed, are a cornerstone of modern agrochemical synthesis. nih.gov
For instance, Suzuki-Miyaura coupling can be used to introduce various aryl or heteroaryl moieties, while Sonogashira coupling can install alkynyl groups. The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing substituted amines. These reactions, applied sequentially to this compound, allow for the systematic exploration of chemical space around the core scaffold. This approach, often termed "intermediate derivatization," is a powerful strategy for discovering new lead compounds in agrochemical research.
A hypothetical synthetic route towards a potential agrochemical candidate starting from this compound is depicted below, illustrating the power of sequential cross-coupling.
Table 3: Exemplar Synthetic Route for Agrochemical Precursors This table outlines a synthetic strategy based on established cross-coupling reactions.
| Step | Starting Material | Reaction | Reagent | Product |
|---|---|---|---|---|
| 1 | This compound | Suzuki-Miyaura Coupling | 4-Fluorophenylboronic acid | 2-Bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine |
This systematic, building-block approach enables the creation of large libraries of diverse molecules for screening, enhancing the efficiency of discovering new and effective agrochemicals. The commercial availability of a wide range of boronic acids, amines, and other coupling partners further empowers this strategy, making this compound a key starting material for innovation in agrochemical synthesis.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2,3-dibromoimidazo[1,2-a]pyridine, ¹H and ¹³C NMR spectra provide definitive information about its hydrogen and carbon framework.
In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring of the imidazo[1,2-a]pyridine (B132010) core would appear in the aromatic region, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) for the H-5, H-6, H-7, and H-8 protons would allow for their unambiguous assignment. The substitution of bromine atoms at the C-2 and C-3 positions of the imidazole (B134444) ring means there are no protons on that part of the core, simplifying the spectrum.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative bromine atoms (C-2 and C-3) would be expected to show distinct chemical shifts. The other carbon atoms of the fused ring system (C-5, C-6, C-7, C-8, and C-8a) would also have characteristic signals. While specific experimental data for this compound is not widely published, data from related bromo-substituted imidazo[1,2-a]pyridines can be used to predict the expected spectral features. For instance, in analogues, carbons of the pyridine ring typically resonate between δ 110 and 150 ppm. researchgate.net
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the structure by showing correlations between coupled protons (COSY) and direct carbon-proton attachments (HSQC).
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Note: This table presents predicted values based on the analysis of related imidazo[1,2-a]pyridine structures, as specific literature data for this compound is scarce.)
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | - | ~115-125 |
| 3 | - | ~105-115 |
| 5 | ~8.0-8.5 (d) | ~140-145 |
| 6 | ~7.0-7.5 (t) | ~115-120 |
| 7 | ~7.5-8.0 (t) | ~125-130 |
| 8 | ~7.2-7.7 (d) | ~110-115 |
| 8a | - | ~145-150 |
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its molecular formula. Given the molecular formula C₇H₄Br₂N₂, the expected exact mass can be calculated. The presence of two bromine atoms creates a characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which would appear as a triplet of peaks (M, M+2, M+4) in the mass spectrum, providing a clear signature for a dibrominated compound. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is used to assess the purity of the compound and to confirm its identity in a mixture. The compound would elute from the LC column at a specific retention time, and the coupled mass spectrometer would provide the corresponding mass spectrum, confirming the molecular weight of the eluting peak. researchgate.net
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₇H₅Br₂N₂⁺ | 274.8816 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic pyridine ring (typically above 3000 cm⁻¹), and C=C and C=N stretching vibrations within the fused ring system (in the 1400-1650 cm⁻¹ region). The C-Br stretching vibrations would appear at lower frequencies, typically in the 500-700 cm⁻¹ range.
Raman spectroscopy, which relies on changes in polarizability during vibration, would provide complementary information, particularly for the symmetric vibrations of the heterocyclic core. The combination of both IR and Raman spectra allows for a more complete vibrational analysis of the molecule's structure.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For related imidazo[1,2-a]pyridine compounds, X-ray analysis has been crucial for confirming their planar structures and understanding their packing in the crystal lattice. asianpubs.org
Although a specific crystal structure for this compound is not publicly available, this technique would be the ultimate method to confirm the connectivity established by NMR and MS, and to study non-covalent interactions such as halogen bonding or π-π stacking that might occur in the solid state.
Chromatographic Techniques for Purification and Quantitative Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for both the purification and quantitative analysis of this compound. Due to the aromatic and moderately polar nature of the imidazo[1,2-a]pyridine core, reversed-phase HPLC is a suitable method. moldb.com
A typical HPLC method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The method would be optimized to achieve a sharp, symmetric peak for the compound, well-resolved from any impurities or starting materials. By using a detector (such as a UV detector set to an appropriate wavelength based on the compound's UV absorbance) and comparing the peak area to that of known standards, HPLC can be used for accurate quantification. This is essential for purity assessment and for use in further applications.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions to Imidazo[1,2-a]pyridine (B132010) Chemistry
The primary contribution of 2,3-dibromoimidazo[1,2-a]pyridine to the field lies in its role as a highly adaptable intermediate for creating complex molecular architectures. The imidazo[1,2-a]pyridine core is a "privileged scaffold" due to its wide range of applications, and the dibromo-derivative provides two distinct, reactive handles for synthetic chemists to introduce diverse functional groups. rsc.orgrsc.org
The C2 and C3 positions of the imidazo[1,2-a]pyridine ring are common sites for functionalization to modulate biological activity or material properties. bio-conferences.org The presence of bromine atoms at both these positions allows for sequential or simultaneous substitution through various cross-coupling reactions. This dual reactivity is crucial for building molecular diversity and performing structure-activity relationship (SAR) studies, which are vital in drug discovery. rsc.org For instance, derivatives of the core scaffold have shown promise as potent agents against multidrug-resistant tuberculosis. rsc.org The ability to readily synthesize a library of 2,3-disubstituted analogs from the dibromo-precursor is therefore a significant enabler for developing new therapeutic agents.
Unexplored Reactivity and Synthetic Opportunities for this compound
While the utility of dihalogenated heterocycles in cross-coupling is established, the full reactive potential of this compound remains largely unexplored. Future research could focus on several promising areas:
Selective Mono-functionalization: Developing synthetic protocols that can selectively react with either the C2-Br or C3-Br bond would be a significant advancement. This would allow for the stepwise introduction of different substituents, leading to the creation of non-symmetrical 2,3-disubstituted imidazo[1,2-a]pyridines with potentially unique properties.
Orthogonal Coupling Reactions: Investigating a broader range of cross-coupling reactions beyond the standard Suzuki and Buchwald-Hartwig type reactions could yield novel derivatives. Exploring reactions like Stille, Hiyama, or Negishi couplings could expand the accessible chemical space.
Halogen Dance Reactions: The "halogen dance" is a reaction involving the migration of a halogen atom on an aromatic or heterocyclic ring, often induced by a strong base. researchgate.net Investigating whether this compound can undergo such a rearrangement could provide access to other, less accessible dibrominated isomers, further increasing its synthetic utility. researchgate.net
Radical and Photochemical Functionalization: Modern synthetic methods increasingly utilize radical and photochemical pathways for C-H functionalization. rsc.orgnih.gov Applying these strategies to the dibrominated scaffold could lead to novel transformations that are not achievable through traditional transition-metal-catalyzed methods, potentially under milder and more environmentally friendly conditions. nih.gov
Table 1: Potential Synthetic Exploration for this compound
| Research Area | Description | Potential Outcome |
| Selective Mono-functionalization | Development of reaction conditions to selectively substitute one bromine atom over the other. | Access to asymmetrically substituted 2,3-disubstituted imidazo[1,2-a]pyridines. |
| Orthogonal Coupling | Employing a wider variety of cross-coupling reactions (e.g., Stille, Negishi). | Expansion of the types of functional groups that can be introduced. |
| Halogen Dance Reaction | Investigating the potential for base-induced migration of the bromine atoms. researchgate.net | Synthesis of novel dibromo-isomers of imidazo[1,2-a]pyridine. |
| Photoredox Catalysis | Using visible light to initiate novel functionalization reactions. nih.gov | Milder reaction conditions and unique reactivity patterns. |
Potential for Novel Non-Biological Material and Chemical Applications
The imidazo[1,2-a]pyridine scaffold is not only important in medicine but also possesses intriguing photophysical properties, making it a candidate for applications in materials science. rsc.orgresearchgate.net Derivatives have been investigated for their utility in optoelectronics due to phenomena such as excited-state intramolecular proton transfer. researchgate.net
The this compound core serves as an excellent starting point for designing novel organic materials. By strategically introducing electronically active groups at the C2 and C3 positions, it is possible to fine-tune the electronic and optical properties of the resulting molecules. This opens up possibilities for applications in:
Organic Light-Emitting Diodes (OLEDs): Creating new emissive materials or hosts for OLEDs with tailored emission colors and efficiencies.
Organic Photovoltaics (OPVs): Designing new donor or acceptor materials for use in organic solar cells.
Chemical Sensors: Developing fluorescent probes where the emission properties change upon binding to specific analytes.
Corrosion Inhibitors: The imidazo[1,2-a]pyrimidine (B1208166) scaffold, a related structure, has been studied for its corrosion inhibition properties, suggesting a potential application for tailored imidazo[1,2-a]pyridine derivatives. researchgate.net
Q & A
Q. What are the standard synthetic methodologies for preparing 2,3-Dibromoimidazo[1,2-a]pyridine?
- Methodological Answer : The synthesis typically involves:
- Condensation reactions : Reacting 2-aminoimidazoles with 1,3-dihalo compounds (e.g., 1,3-dibromopropane) under reflux in aprotic solvents like DMF or THF .
- Multicomponent reactions (MCRs) : Copper-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and alkynes, followed by bromination .
- Halogenation of precursors : Direct bromination of imidazo[1,2-a]pyridine using N-bromosuccinimide (NBS) or Br₂ in dichloromethane at 0–25°C .
- Key considerations : Stoichiometric control of brominating agents and inert atmosphere to prevent oxidation.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm bromine substitution patterns (e.g., downfield shifts for protons near Br atoms) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns due to bromine .
- X-ray diffraction (XRD) : Resolves crystal structure, non-planarity, and halogen bonding interactions (e.g., C–Br⋯π contacts) .
- UV-Vis/fluorescence : Assesses π-conjugation and electronic transitions; bromine reduces fluorescence intensity due to heavy atom effect .
Advanced Research Questions
Q. How can researchers optimize the bromination step to minimize by-products in this compound synthesis?
- Methodological Answer :
- Stoichiometry : Use 2.2 equivalents of Br₂ or NBS to ensure complete di-substitution while avoiding over-bromination .
- Temperature control : Slow addition of bromine at 0°C reduces radical side reactions.
- Catalysis : Lewis acids (e.g., FeCl₃) enhance regioselectivity at positions 2 and 3 .
- Solvent effects : Polar solvents (e.g., DCM) improve solubility of intermediates.
- Monitoring : Real-time TLC or HPLC tracks reaction progress .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents at positions 2 and 3 to isolate bioactive moieties (e.g., bulky groups enhance anti-inflammatory activity) .
- Standardized assays : Use consistent cell lines (e.g., RAW264.7 for inflammation) and control concentrations to reduce variability .
- Computational docking : Predict binding affinities to targets like GPR40 or PDE3 using AutoDock Vina; validate with mutagenesis studies .
- Meta-analysis : Cross-reference datasets from multiple studies to identify outliers or assay-specific biases .
Q. How does computational modeling predict the electronic and reactivity properties of this compound?
- Methodological Answer :
- DFT calculations : B3LYP/6-311G** level computes HOMO-LUMO gaps (e.g., ~4.2 eV for 2,3-dibromo derivatives), indicating electrophilic reactivity .
- Solvent models : Polarizable continuum model (PCM) simulates solvent effects on charge distribution and reaction pathways .
- Non-covalent interactions (NCI) : Reduced density gradient (RDG) analysis identifies halogen bonding and π-stacking in crystals .
- TD-DFT : Predicts UV-Vis absorption spectra; compare with experimental data to validate excited-state intramolecular proton transfer (ESIPT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
